molecular formula C12H14O B13272878 1-Ethyl-2,3-dihydro-1H-indene-1-carbaldehyde

1-Ethyl-2,3-dihydro-1H-indene-1-carbaldehyde

Cat. No.: B13272878
M. Wt: 174.24 g/mol
InChI Key: OHPATMJHEZZPJC-UHFFFAOYSA-N
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Description

1-Ethyl-2,3-dihydro-1H-indene-1-carbaldehyde is an organic compound with the molecular formula C12H14O. It belongs to the class of indene derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by an indene ring system with an ethyl group at the 1-position and a formyl group at the 1-position of the dihydroindene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2,3-dihydro-1H-indene-1-carbaldehyde can be synthesized through various methods. One common approach involves the alkylation of 2,3-dihydro-1H-indene with ethyl bromide in the presence of a strong base such as sodium hydride. The resulting 1-ethyl-2,3-dihydro-1H-indene is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the desired aldehyde .

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation and oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2,3-dihydro-1H-indene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed:

    Oxidation: 1-Ethyl-2,3-dihydro-1H-indene-1-carboxylic acid

    Reduction: 1-Ethyl-2,3-dihydro-1H-indene-1-methanol

    Substitution: Halogenated or nitrated derivatives of this compound

Scientific Research Applications

1-Ethyl-2,3-dihydro-1H-indene-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-2,3-dihydro-1H-indene-1-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The indene ring system provides a rigid framework that can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-Ethyl-2,3-dihydro-1H-indene-1-carbaldehyde can be compared with other indene derivatives, such as:

The presence of both the ethyl and formyl groups in this compound imparts unique chemical properties, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

1-ethyl-2,3-dihydroindene-1-carbaldehyde

InChI

InChI=1S/C12H14O/c1-2-12(9-13)8-7-10-5-3-4-6-11(10)12/h3-6,9H,2,7-8H2,1H3

InChI Key

OHPATMJHEZZPJC-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC2=CC=CC=C21)C=O

Origin of Product

United States

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